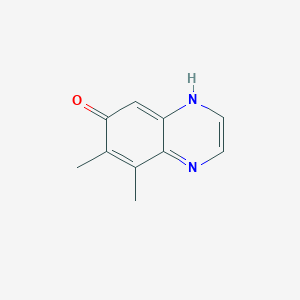

7,8-Dimethylquinoxalin-6-ol

Description

Properties

CAS No. |

101063-90-5 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

7,8-dimethylquinoxalin-6-ol |

InChI |

InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |

InChI Key |

ZDDDSYQZTSHIHD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC=CN=C2C=C1O)C |

Isomeric SMILES |

CC1=C(C2=NC=CNC2=CC1=O)C |

Canonical SMILES |

CC1=C(C2=NC=CNC2=CC1=O)C |

Synonyms |

6-Quinoxalinol, 7,8-dimethyl- |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7,8 Dimethylquinoxalin 6 Ol and Its Derivatives

Established Synthetic Routes to Substituted Quinoxalines

The construction of the quinoxaline (B1680401) scaffold is most commonly achieved through the condensation of an aromatic diamine with a dicarbonyl compound. Variations of this fundamental approach and other cyclization strategies have been developed to access a diverse array of substituted quinoxalines.

Condensation Reactions of o-Diamines with α-Diketones

The classical and most widely employed method for quinoxaline synthesis involves the cyclocondensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound, such as an α-diketone. nih.govniscpr.res.innih.govsapub.orgchim.it This reaction is versatile and can be performed under various conditions, often catalyzed by acids. nih.govnih.gov The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring system.

The scope of this reaction is broad due to the commercial availability of a wide variety of substituted o-phenylenediamines and α-diketones. nih.gov However, the preparation of specific α-dicarbonyl compounds can sometimes be challenging. niscpr.res.in To address this, alternative two-carbon synthons like α-hydroxy ketones, α-halogeno ketones, and epoxides have also been utilized. chim.itmdpi.com

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Strong Acid | - | High | Long | Variable | nih.govnih.gov |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | - | High | nih.gov |

| Ammonium Heptamolybdate Tetrahydrate | EtOH/H₂O | Room Temperature | Short | Excellent | researchgate.netsid.ir |

| Magnetically Recyclable MnFe₂O₄ | - | Room Temperature | - | Good | chim.it |

| Nanozeolite Clinoptilolite | Water | Room Temperature | - | Excellent | chim.it |

Beirut Cyclization and its Variants for Quinoxaline Systems

The Beirut reaction is a significant method for the synthesis of quinoxaline-1,4-dioxides. mdpi.com This reaction typically involves the cyclization of benzofuroxans with enamines, enolates, or other active methylene (B1212753) compounds. sbq.org.brresearchgate.net Developed by M.J. Haddadin and C.H. Issidorides, this method provides a direct route to quinoxaline N-oxides, which are valuable intermediates that can be subsequently deoxygenated to afford the corresponding quinoxalines. mdpi.commdpi.com

The versatility of the Beirut reaction has been expanded to include a variety of starting materials, allowing for the introduction of diverse substituents at the 2 and 3-positions of the quinoxaline ring. mdpi.com While this method primarily yields quinoxaline-1,4-dioxides, it represents a key strategy for accessing a range of functionalized quinoxaline scaffolds. sbq.org.br

Specific Synthetic Approaches for Dimethylated Quinoxalines

The synthesis of specifically substituted quinoxalines, such as those bearing dimethyl and hydroxyl groups, requires careful consideration of regioselectivity. The starting materials must be chosen to ensure the correct placement of these functional groups on the final quinoxaline core.

Strategies for Regioselective Functionalization at the Quinoxaline Core

Achieving regioselective functionalization of the quinoxaline core is crucial for the synthesis of compounds like 7,8-Dimethylquinoxalin-6-ol. One primary strategy involves starting with a pre-functionalized o-phenylenediamine. For the target molecule, this would entail using 4,5-dimethyl-1,2-phenylenediamine, which would position the methyl groups at the 7- and 8-positions of the resulting quinoxaline.

Direct C-H functionalization of the quinoxaline ring is an emerging and powerful tool for introducing substituents at specific positions. nih.govmdpi.comresearchgate.net These methods often employ transition metal catalysis to activate specific C-H bonds, allowing for the introduction of a variety of functional groups. While challenging, these approaches offer a more atom-economical route to highly substituted quinoxalines. mdpi.com

Synthesis of Hydroxylated Quinoxaline Derivatives

The introduction of a hydroxyl group onto the quinoxaline ring can be achieved in several ways. One common method involves the use of a starting o-phenylenediamine that already contains a hydroxyl group (or a protected hydroxyl group). For the synthesis of this compound, one could envision starting with 3-hydroxy-4,5-dimethyl-1,2-phenylenediamine.

Alternatively, hydroxylated quinoxalines can be prepared from corresponding chloro- or amino-substituted quinoxalines. For instance, a chloroquinoxaline can undergo nucleophilic substitution with a hydroxide (B78521) source, or an aminoquinoxaline can be converted to a diazonium salt and subsequently hydrolyzed. The synthesis of 2-hydroxy-3-methylquinoxaline (B154303) has been reported starting from o-phenylenediamine and ethyl pyruvate. nih.govresearchgate.net

Table 2: Potential Synthetic Precursors for this compound

| Precursor 1 (o-Diamine) | Precursor 2 (α-Dicarbonyl) | Resulting Quinoxaline Moiety |

| 4,5-Dimethyl-3-hydroxy-1,2-phenylenediamine | Glyoxal | 6-Hydroxy-7,8-dimethylquinoxaline |

| 4,5-Dimethyl-1,2-phenylenediamine | A suitable α-dicarbonyl with a protected hydroxyl group | This compound (after deprotection) |

Derivatization Strategies and Reaction Mechanisms for this compound Analogues

Once the this compound core is synthesized, further derivatization can be explored to generate a library of analogues. The reactivity of the quinoxaline ring system allows for functionalization at various positions.

The hydroxyl group at the 6-position can be derivatized through standard reactions such as etherification or esterification. The nitrogen atoms in the pyrazine (B50134) ring can be quaternized to form quinoxalinium salts. Furthermore, the 2- and 3-positions of the quinoxaline ring are susceptible to modification. For example, if these positions are unsubstituted, they can be halogenated and subsequently used in cross-coupling reactions or nucleophilic substitutions to introduce a wide array of functional groups. nih.gov A common strategy involves the synthesis of a 2,3-dichloroquinoxaline, which can then undergo selective nucleophilic substitution to introduce different substituents at the 2- and 3-positions. nih.gov

The reaction mechanisms for these derivatizations follow established principles of aromatic and heterocyclic chemistry. For instance, electrophilic aromatic substitution on the benzene (B151609) ring would be directed by the existing methyl and hydroxyl groups. The pyrazine ring is generally electron-deficient and thus more susceptible to nucleophilic attack, particularly at the 2- and 3-positions, especially if they are activated with a leaving group.

Nucleophilic Substitution Reactions on Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a primary strategy for the functionalization of electron-deficient aromatic systems like quinoxalines. chempedia.infowikipedia.org This method is particularly effective for introducing substituents onto the benzene ring portion of the quinoxaline core. The synthesis of this compound and its derivatives can be achieved by displacing a halogen atom from a precursor such as 6-halo-7,8-dimethylquinoxaline.

The quinoxaline ring, being heteroaromatic, is inherently electron-deficient, which facilitates the attack of nucleophiles. This reactivity is a cornerstone for creating diverse derivatives. The reaction involves the displacement of a good leaving group, typically a halide (Cl, Br), by a nucleophile. wikipedia.orgnih.gov For the synthesis of this compound, a hydroxide source (e.g., NaOH or KOH) would serve as the nucleophile to replace a halogen at the C-6 position.

The general reaction can be represented as: 6-Halo-7,8-dimethylquinoxaline + Nu⁻ → 6-Nu-7,8-dimethylquinoxaline + Halo⁻

Research on related structures has demonstrated the feasibility of this approach. For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with various aromatic amines as nucleophiles has been successfully carried out to produce 2-arylamino-3-methylquinoxalines. nih.gov Similarly, studies on 2-monosubstituted quinoxalines show that they readily react with a range of alkyl and aryl nucleophiles. nih.gov While these examples focus on the pyrazine ring, the principles extend to the benzene ring, especially when activating groups are present.

Table 1: Examples of Nucleophilic Substitution on Halogenated Quinoxalines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloroquinoxaline | Nitrile Carbanions | 2-(Cyanomethyl)quinoxaline | rsc.org |

| 2-Chloro-3-methylquinoxaline | Aromatic Amines | 2-Arylamino-3-methylquinoxaline | nih.gov |

This table illustrates the general principle of SNAr on related aromatic systems, as specific data for 6-halo-7,8-dimethylquinoxaline is not detailed in the provided sources.

Alkylation, Acylation, and Other Functional Group Transformations

Once the hydroxyl group is installed to form this compound, it becomes a versatile handle for further functionalization through various transformations, primarily alkylation and acylation.

Alkylation: The phenolic hydroxyl group of this compound can be converted into an ether via alkylation. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the corresponding ether derivative (6-alkoxy-7,8-dimethylquinoxaline).

Acylation: Ester derivatives of this compound can be synthesized through acylation. This reaction typically involves treating the quinoxalinol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction. This transformation yields a 6-acyloxy-7,8-dimethylquinoxaline, which can be useful for modifying the compound's properties.

Table 2: Functional Group Transformations of this compound

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 6-Alkoxy-7,8-dimethylquinoxaline |

This table presents plausible transformations based on the known reactivity of phenolic hydroxyl groups.

Mechanistic Aspects of Key Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on a halogenated quinoxaline proceeds via a two-step addition-elimination mechanism. wikipedia.orgdalalinstitute.com

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (e.g., OH⁻) on the carbon atom bearing the halogen leaving group. This is typically the rate-determining step. youtube.com The attack temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized across the ring system, which stabilizes the intermediate.

Elimination of the Leaving Group: In the second, faster step, the leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group can further stabilize the Meisenheimer complex and increase the reaction rate. wikipedia.org

Mechanism of Alkylation and Acylation: The derivatization of the hydroxyl group follows well-established mechanistic pathways.

Alkylation (Williamson Ether Synthesis): This reaction begins with the deprotonation of the phenolic hydroxyl group by a strong base, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 mechanism, displacing the halide and forming the ether product.

Acylation: The acylation of the hydroxyl group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion or carboxylate group as a leaving group to yield the final ester product. The presence of a base facilitates the initial nucleophilic attack by deprotonating the hydroxyl group or by scavenging the acid produced.

Theoretical and Computational Investigations of 7,8 Dimethylquinoxalin 6 Ol

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. mdpi.com By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately model molecular geometries, vibrational frequencies, and various electronic parameters, providing deep insights into a molecule's behavior at the quantum level. ias.ac.inresearchgate.net For 7,8-Dimethylquinoxalin-6-ol, DFT calculations offer a theoretical framework to understand its intrinsic chemical nature.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. ias.ac.in The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. scirp.orgresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org

In quinoxaline (B1680401) derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. For this compound, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups are expected to elevate the HOMO energy level, while the electron-withdrawing quinoxaline core influences the LUMO. DFT calculations allow for the precise determination of these energy levels and the visualization of orbital distributions. researchgate.net The analysis of these orbitals helps in predicting intramolecular charge transfer processes, which are crucial for the molecule's electronic and optical properties. ias.ac.inniscpr.res.in

Data based on DFT/B3LYP calculations for analogous quinoxaline derivatives.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.98 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | 3.83 | Indicator of chemical reactivity and stability |

The distribution of electron density within a molecule governs its electrostatic properties and intermolecular interactions. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. researchgate.net MEP maps are color-coded to identify different regions: red indicates areas of high electron density (negative potential, susceptible to electrophilic attack), blue indicates electron-deficient areas (positive potential, prone to nucleophilic attack), and green represents neutral regions. researchgate.netwolfram.com

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the quinoxaline ring, highlighting them as sites for hydrogen bonding and electrophilic interaction. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). researchgate.net

Mulliken population analysis is another method used to quantify the charge distribution by assigning partial charges to each atom in the molecule. niscpr.res.inchemrxiv.org This analysis provides a numerical representation of the electron distribution, complementing the visual MEP map. Atoms with significant negative charges act as electron donors, while those with positive charges are electron acceptors. niscpr.res.in

Hypothetical Mulliken charges based on the chemical structure of this compound.

| Atom/Group | Predicted Mulliken Charge (a.u.) | Role |

| Oxygen (hydroxyl) | Negative | Electron-rich, H-bond acceptor |

| Nitrogen (quinoxaline) | Negative | Electron-rich center |

| Hydrogen (hydroxyl) | Positive | Electron-deficient, H-bond donor |

| Aromatic Carbons | Variable | Influenced by substituents |

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative stabilities. mdpi.com For this compound, the primary conformational flexibility would involve the rotation of the hydroxyl (-OH) group and the methyl (-CH₃) groups. Although the quinoxaline ring itself is largely planar, the orientation of these substituents can lead to different conformers with varying energies. mdpi.com

DFT calculations can be used to perform a potential energy surface scan by systematically rotating specific dihedral angles. This process helps identify the most energetically stable conformation (the global minimum) and other local minima. mdpi.com The stability of a particular conformer is influenced by factors like steric hindrance and intramolecular hydrogen bonding. In the case of this compound, the most stable conformer would likely be one that minimizes steric repulsion between the hydroxyl group, the adjacent methyl group, and the hydrogen atom on the quinoxaline ring.

Illustrative relative energies for different rotamers of the hydroxyl group.

| Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Stability |

| 0° (Syn-planar) | +1.5 | Less Stable (Steric hindrance) |

| 180° (Anti-planar) | 0.0 | Most Stable (Global Minimum) |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netscispace.com

For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching within the quinoxaline ring system, and various bending modes. scispace.com Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. ias.ac.indergipark.org.tr The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.gov

Predicted key vibrational frequencies based on DFT calculations for similar structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Functional Group |

| O-H Stretch | ~3500 | Hydroxyl (-OH) |

| Aromatic C-H Stretch | ~3100-3000 | Quinoxaline Ring |

| Aliphatic C-H Stretch | ~2950-2850 | Methyl (-CH₃) |

| C=N Stretch | ~1620 | Quinoxaline Ring |

| C=C Stretch | ~1580-1450 | Aromatic Rings |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into their conformational changes and interactions with the environment. researchgate.netfraserlab.com By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time, revealing the dynamic nature of molecular structures. nih.gov

MD simulations are particularly useful for studying the conformational dynamics of a molecule in different environments, such as in a vacuum or solvated in a solvent like water. rsc.orgnih.gov For this compound, an MD simulation in an explicit water environment would reveal how the molecule moves, flexes, and interacts with surrounding water molecules. nih.gov

Modeling of Intermolecular Interactions and Adsorption Phenomena

The study of intermolecular interactions and adsorption is crucial for understanding the physicochemical properties of this compound and its behavior in various environments. Computational modeling provides atomic-level insights into these phenomena, which are often difficult to probe experimentally. Techniques such as molecular dynamics (MD) and quantum mechanics (QM) are instrumental in characterizing the non-covalent interactions that govern how molecules of this compound interact with each other and with other substances.

Molecular dynamics simulations can model the behavior of this compound on a surface, revealing the dynamics of the adsorption process. These simulations can predict how the molecule orients itself on an adsorbent material and calculate key thermodynamic parameters like adsorption energy. The primary forces driving these interactions include van der Waals forces, hydrogen bonding (given the hydroxyl group), and π-π stacking interactions due to the aromatic quinoxaline core. For instance, in related heterocyclic compounds, π-π interactions have been identified as significant contributors to molecular stacking and stability.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed electronic-level understanding. DFT can be used to calculate the adsorption energy of this compound on a specific surface with high accuracy. This is achieved by calculating the total energies of the combined system (molecule and surface), the isolated molecule, and the isolated surface. The difference in these energies provides the adsorption energy, with a negative value indicating a favorable, spontaneous adsorption process. The presence of ammonia (B1221849) (NH3) has been shown to promote the adsorption of CO2 on coal surfaces, suggesting that the chemical environment can significantly influence adsorption behaviors. Such computational approaches allow for the screening of various adsorbent materials and conditions to optimize processes like purification or catalytic applications involving this compound.

| Computational Method | Key Outputs | Application to this compound |

|---|---|---|

| Molecular Dynamics (MD) | Adsorption dynamics, molecular orientation, diffusion coefficients, binding free energy. | Simulating the process of adsorption onto a surface (e.g., activated carbon, zeolite) over time. |

| Grand Canonical Monte Carlo (GCMC) | Adsorption isotherms, loading capacity, heats of adsorption. | Predicting the amount of this compound that can be adsorbed at different pressures and temperatures. |

| Density Functional Theory (DFT) | Adsorption energy, electronic structure changes upon adsorption, interaction geometries. | Calculating the precise strength of the interaction between a single this compound molecule and an adsorbent surface. |

Advanced Computational Methods for Structural and Mechanistic Insights

To gain deeper insights into the structural properties and potential reactivity of this compound, advanced computational methods are employed. These techniques provide a detailed picture of the molecule's electronic structure, intermolecular interactions, and vibrational characteristics, and can be used to explore potential chemical transformations.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density, creating a unique surface for each molecule. The surface is color-mapped with various properties, such as dnorm, which indicates the nature of intermolecular contacts.

The dnorm surface uses a red-white-blue color scheme: red spots highlight contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. For this compound, prominent red spots would be expected for the O-H···N or O-H···O hydrogen bonds, which are crucial for the stability of the crystal structure.

Complementary to the 3D Hirshfeld surface is the 2D fingerprint plot, which summarizes all intermolecular contacts in a single graph. This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. By decomposing the fingerprint plot, the percentage contribution of different types of atomic contacts can be quantified. For related heterocyclic structures, H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions are typically the most significant. This analysis provides a quantitative "fingerprint" of the intermolecular interactions that govern the molecular packing.

| Intermolecular Contact Type | Typical Percentage Contribution | Significance for this compound Crystal Packing |

|---|---|---|

| H···H | 35 - 50% | Represents the largest contribution, arising from the numerous hydrogen atoms on the methyl and aromatic groups. |

| O···H / H···O | 15 - 40% | Indicates the presence of strong hydrogen bonds involving the hydroxyl group, which are key structure-directing interactions. |

| C···H / H···C | 10 - 20% | Represents weaker C-H···π interactions and other van der Waals contacts involving the quinoxaline ring and methyl groups. |

| N···H / H···N | 5 - 15% | Highlights potential weak hydrogen bonds or other contacts involving the nitrogen atoms of the quinoxaline ring. |

| C···C | 2 - 5% | Suggests the presence of π-π stacking between the aromatic rings of adjacent molecules. |

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a robust approach for obtaining highly accurate harmonic force fields for molecules, which are essential for interpreting and predicting vibrational spectra (infrared and Raman). Standard quantum chemical calculations, such as those at the Hartree-Fock level, systematically overestimate vibrational frequencies. The SQMFF procedure corrects these systematic errors.

The process begins with the calculation of the harmonic force field of this compound using an ab initio or DFT method. The resulting force constants are then scaled using a set of empirical scale factors. These scale factors are typically transferred from smaller, structurally related molecules for which they have been optimized to reproduce experimental vibrational data with high fidelity. This scaling corrects for deficiencies in the theoretical method and basis set, as well as for the neglect of anharmonicity.

The result is a force field that can predict vibrational frequencies with a mean deviation of less than 10 cm⁻¹ from experimental values. An accurate force field for this compound would not only allow for a definitive assignment of its vibrational spectra but could also be used to develop more accurate molecular mechanics (MM) force fields for larger-scale simulations, such as those studying its interaction with biological macromolecules.

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES). For this compound, this involves predicting the pathways of its synthesis, degradation, or metabolic transformation. The key to understanding a reaction mechanism is the identification of stationary points on the PES: the reactants, products, and, most importantly, the transition states (TS).

Transition states are first-order saddle points on the PES and represent the energy maxima along the reaction coordinate. Locating these fleeting structures is a primary challenge in computational chemistry. Methods based on DFT are commonly used to optimize the geometry of the TS. Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Further analysis involves tracing the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the TS to the reactants and products. This confirms that the identified TS correctly links the desired chemical species. Recent advances in machine learning (ML) are also being applied to directly predict TS geometries, which can significantly accelerate the process of reaction pathway exploration. By calculating the energies of the reactants, transition state, and products, the activation energy barrier for a potential reaction of this compound can be determined, providing crucial insights into its kinetic stability and reactivity.

| Step | Computational Task | Objective | Expected Output for this compound |

|---|---|---|---|

| 1 | Geometry Optimization of Reactants & Products | Find the minimum energy structures of starting materials and final products. | Optimized 3D coordinates and electronic energies. |

| 2 | Transition State (TS) Search | Locate the saddle point on the potential energy surface between reactants and products. | Optimized 3D coordinates of the transition state structure. |

| 3 | Frequency Calculation at TS | Confirm the nature of the stationary point. | One imaginary frequency, confirming a true transition state. |

| 4 | Intrinsic Reaction Coordinate (IRC) Calculation | Map the minimum energy path connecting reactants, TS, and products. | A plot of energy versus reaction coordinate, confirming the reaction pathway. |

| 5 | Energy Calculation | Determine the reaction and activation energies. | Thermodynamic and kinetic parameters of the reaction (e.g., ΔH, Ea). |

Mechanistic Biological Investigations of 7,8 Dimethylquinoxalin 6 Ol and Its Analogues in Vitro

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of quinoxaline (B1680401) derivatives are initiated by their interaction with specific molecular targets. In vitro studies have been crucial in identifying these targets and characterizing the nature of the ligand-receptor interactions, which include enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)

A significant area of investigation for quinoxaline analogues has been their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's, where acetylcholinesterase (AChE) is a key target. In vitro assays have shown that various quinoxaline derivatives can potently inhibit AChE.

One study systematically evaluated a series of twelve quinoxaline derivatives for their inhibitory activity against human acetylcholinesterase (HuAChE). nih.gov The findings revealed that the substitution pattern on the quinoxaline ring plays a critical role in determining the inhibitory potency. For instance, the parent quinoxaline compound showed moderate activity, which was significantly enhanced by the introduction of methyl groups at the 2 and 3 positions, as seen in 2,3-dimethylquinoxaline, an analogue of 7,8-Dimethylquinoxalin-6-ol. nih.gov Conversely, the introduction of a phenyl group at the 2-position or electron-withdrawing groups like chloro or nitro at the 6-position resulted in diminished activity. nih.gov

Enzyme kinetic studies of the most potent compound from that series, a 6-methoxy-2,3-dimethylquinoxaline (B1606790) derivative, identified it as a mixed-type inhibitor of AChE. nih.govmdpi.com This suggests that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, a characteristic shared by other potent AChE inhibitors. nih.govmdpi.comnih.gov

| Compound | Substituents | AChE IC50 (µM) |

|---|---|---|

| Quinoxaline | Unsubstituted | 13.22 |

| 2-Phenylquinoxaline | 2-Phenyl | 50.08 |

| 2,3-Dimethylquinoxaline | 2,3-Dimethyl | 7.25 |

| 6-Chloroquinoxaline | 6-Chloro | 23.87 |

| 6-Nitroquinoxaline | 6-Nitro | 21.31 |

Receptor Antagonism/Agonism at Specific Binding Sites (e.g., NMDA receptor glycine (B1666218) binding site)

Quinoxaline derivatives have also been identified as modulators of neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor has a co-agonist binding site for glycine, which must be occupied for the receptor to be activated by glutamate. Certain quinoxaline compounds act as antagonists at this glycine binding site. nih.gov

Early studies identified that quinoxaline derivatives, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), inhibit [3H]glycine binding to the strychnine-insensitive glycine sites associated with NMDA receptors with micromolar affinities. nih.gov Further investigations using Xenopus oocytes expressing rat brain mRNA demonstrated that halogenated quinoxaline derivatives are potent competitive antagonists at this site. nih.gov

For example, 6,7-dichloro-3-hydroxy-2-quinoxaline carboxylic acid (6,7-diCl-HQC) was shown to be a competitive glycine antagonist with a high affinity. nih.gov The potency of these compounds is highly dependent on the substituents on the benzene (B151609) ring of the quinoxaline nucleus. The presence of chloro groups at the 6- and 7-positions significantly increased potency at the glycine site compared to dinitro or cyano-nitro substitutions. nih.gov

| Compound | Antagonistic Potency (KB in µM) |

|---|---|

| 6,7-dichloro-3-hydroxy-2-quinoxaline carboxylic acid (6,7-diCl-HQC) | 0.30 |

Cellular Mechanisms of Action in In Vitro Systems

Beyond direct interactions with isolated enzymes and receptors, the biological activity of quinoxaline analogues has been explored at the cellular level. In vitro studies using various cell lines have elucidated their ability to modulate fundamental cellular pathways and affect subcellular structures.

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Perturbation)

A prominent mechanism of action for many anticancer quinoxaline derivatives is the induction of apoptosis (programmed cell death) and the perturbation of the cell cycle. Numerous studies have demonstrated the potent antiproliferative effects of these compounds against a range of cancer cell lines.

For instance, a novel series of quinoxaline-arylfuran derivatives were evaluated for their antiproliferative activities, with one representative compound, QW12, showing a potent effect against HeLa cervical cancer cells. nih.govmdpi.com This compound was found to induce apoptosis and trigger the generation of reactive oxygen species (ROS). nih.govmdpi.com Another study on quinoxaline-based derivatives identified compounds that exhibited potent and selective anticancer activity against PC-3 prostate cancer cells by inducing apoptosis and causing cell cycle arrest at the S phase. nih.gov

Furthermore, certain quinoxaline derivatives have been shown to arrest the cell cycle at the G2/M phase. nih.govtemple.edu One such compound, after inducing G2/M arrest, was observed to trigger apoptosis in a dose-dependent manner in human cancer cell lines. nih.gov This cell cycle arrest is often associated with the up-regulation of cell cycle-related proteins like p21. nih.gov

| Compound Class/Name | Cancer Cell Line | Effect | IC50 | Reference |

|---|---|---|---|---|

| Quinoxaline-Arylfuran (QW12) | HeLa (Cervical) | Apoptosis induction, ROS generation | 10.58 µM | nih.govmdpi.com |

| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | Apoptosis induction, S phase arrest | 2.11 µM | nih.gov |

| Quinoxaline Derivative (Compound 12) | Various | Apoptosis induction, G2/M phase arrest | 0.19-0.51 µM | nih.gov |

| Imidazo[1,2-a]quinoxaline Derivative (Compound VIIIc) | HCT116 (Colon) | G2/M phase arrest | Not specified | nih.gov |

Effects on Subcellular Components (e.g., Microtubule Assembly Disruption)

The cytoskeleton, particularly the microtubule network, is a critical target for anticancer agents. Microtubules are dynamic polymers essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. nih.gov Recent research has identified quinoxaline derivatives as a new class of tubulin polymerization inhibitors. nih.govresearchgate.net

A study on a series of novel quinoxaline derivatives found that the most potent compound inhibited tubulin polymerization, leading to the disruption of the microtubule network in cancer cells. nih.gov This disruption of microtubule dynamics resulted in the arrest of the cell cycle in the G2/M phase, which is consistent with the mechanism of other microtubule-targeting agents. nih.gov This finding highlights a specific effect on a key subcellular component, providing a clear mechanism for the observed antiproliferative activity.

Structure-Activity Relationship (SAR) Studies for Quinoxaline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoxaline derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological effects.

For Anticancer Activity: The antiproliferative activity of quinoxaline derivatives is highly sensitive to the nature and position of substituents.

Substitution on the Benzene Ring: The presence of electron-withdrawing groups like NO2 at the 7-position can decrease activity, whereas unsubstituted aromatic rings may lead to higher activity. mdpi.com

Substitution at the 2 and 3 Positions: The groups at these positions significantly impact potency. For example, an o,o-dimethoxyphenyl group at the second position was found to increase activity against melanoma cells, while CF3 and OCF3 groups decreased it. mdpi.com The presence of a benzoxazole (B165842) moiety at the second position led to higher activity than other heterocyclic systems in another series. mdpi.com

Linkers: The type of linker connecting the quinoxaline core to other moieties is crucial. An NH linker at the third position was found to be essential for activity in one series, while aliphatic linkers decreased it. mdpi.com In another series, a benzyl (B1604629) linker increased activity compared to a sulfonyl linker. mdpi.com

For Acetylcholinesterase Inhibition: The inhibitory potency against AChE is also dictated by the substitution pattern.

Positions 2 and 3: Introduction of small alkyl groups like methyl at the 2 and 3 positions enhances potency compared to the unsubstituted quinoxaline. nih.gov A larger group like phenyl at the 2-position diminishes activity. nih.gov

Position 6: Electron-withdrawing groups such as chloro or nitro at the 6-position lead to a reduction in AChE inhibitory activity. nih.gov

For NMDA Receptor Antagonism: The affinity for the NMDA receptor glycine site is strongly influenced by substituents on the benzene ring.

Positions 6 and 7: Halogenation, particularly with chlorine, at the 6- and 7-positions dramatically increases the potency as a glycine site antagonist. nih.gov In contrast, dinitro or cyano-nitro substitutions at these positions result in compounds that are more potent as kainate receptor antagonists than as glycine site antagonists. nih.gov

These SAR studies provide a rational basis for the design and optimization of new quinoxaline derivatives with improved potency and selectivity for their respective biological targets.

Impact of Substituents on Biological Potency and Selectivity

While direct studies on this compound are not available, general structure-activity relationship (SAR) studies on quinoxaline derivatives provide some insights into how substituents can influence biological activity. The biological effects of quinoxaline derivatives are highly dependent on the nature and position of substituents on both the benzene and pyrazine (B50134) rings. mdpi.comresearchgate.net

For instance, the introduction of different groups at various positions of the quinoxaline core can significantly modulate the biological potency and selectivity of the resulting analogues. researchgate.netnih.gov Studies on other quinoxaline series have shown that electron-donating groups, such as methyl and hydroxyl groups, can influence the electronic environment of the heterocyclic system and thereby affect its interaction with biological targets. mdpi.com

In the broader context of quinoxaline chemistry, substitutions at positions 6 and 7 of the quinoxaline ring are common strategies for modifying biological activity. mdpi.com For example, in a library of 2,3-substituted quinoxalin-6-amine analogs, variations at these positions led to the identification of compounds with antiproliferative activity against various cancer cell lines. nih.govnih.gov However, without specific experimental data for this compound, any discussion on the impact of the 7,8-dimethyl and 6-hydroxy substituents remains speculative.

A hypothetical data table illustrating how such data would be presented is shown below. Note: The following data is purely illustrative and not based on experimental results for this compound.

| Compound/Analogue | Substituents | Target | IC50 (µM) | Selectivity vs. Off-Target |

| This compound | 6-OH, 7-CH3, 8-CH3 | Target X | Data not available | Data not available |

| Analogue 1 | 6-OCH3, 7-CH3, 8-CH3 | Target X | Data not available | Data not available |

| Analogue 2 | 6-OH, 7-H, 8-H | Target X | Data not available | Data not available |

Rational Design Principles Based on SAR

Rational drug design relies on understanding the structure-activity relationships to optimize lead compounds. For quinoxaline derivatives, SAR studies have established several general principles. The electronic properties (electron-donating or electron-withdrawing nature) and steric properties of substituents play a crucial role in determining the biological activity. mdpi.comresearchgate.net

The development of predictive quantitative structure-activity relationship (QSAR) models often utilizes descriptors related to lipophilicity, electronic effects, and steric bulk to correlate chemical structure with biological activity. nih.gov For a hypothetical rational design program based on a this compound scaffold, one would systematically modify the methyl and hydroxyl groups to explore their impact on potency and selectivity. For example, replacing the hydroxyl group with a methoxy (B1213986) group or an amino group could alter hydrogen bonding capabilities and lipophilicity, potentially leading to different biological outcomes. Similarly, varying the size of the alkyl groups at positions 7 and 8 could probe steric tolerance at the target binding site.

Fluorescent Properties and Application as Biological Markers (In Vitro)

The fluorescent properties of quinoxaline derivatives are well-documented, and they form the basis for various fluorescent probes and sensors. nih.gov However, specific data on the fluorescence spectroscopy of this compound is not available in the reviewed literature.

Fluorescence Spectroscopy for Studying Biological Processes

Fluorescence spectroscopy is a powerful tool for studying biological processes in vitro due to its high sensitivity and spatiotemporal resolution. nih.gov Fluorescent probes based on various heterocyclic systems are designed to exhibit changes in their fluorescence properties (e.g., intensity, wavelength, lifetime) upon interaction with specific biological molecules or changes in their microenvironment.

The fluorescence of quinoxaline derivatives is generally influenced by the substitution pattern on the ring system. Electron-donating groups can enhance fluorescence quantum yields and modulate the emission wavelength. The inherent fluorescence of a quinoxaline core could potentially allow this compound to function as a fluorescent marker, though its specific excitation and emission maxima, quantum yield, and photostability would need to be experimentally determined.

A hypothetical fluorescence spectroscopy data table is presented below to illustrate how such information would be organized. Note: The following data is for illustrative purposes only.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| This compound | Data not available | Data not available | Data not available |

| Quinoxaline | Data not available | Data not available | Data not available |

Development of Fluorescent Probes

The rational design of fluorescent probes involves creating molecules with desired photophysical properties and specificity for a biological target. nih.gov The development of 'tame' fluorescent probes, which are cell-permeable and exhibit low non-specific binding, is a key goal in live-cell imaging. nih.govscispace.com

A quinoxaline scaffold like this compound could potentially be developed into a fluorescent probe. This would involve chemical modifications to introduce a recognition moiety for a specific analyte or biological structure, and potentially a linker to control the distance and interaction between the fluorophore and the recognition unit. The design process would be guided by principles of quantitative structure-property relationships to optimize cellular uptake, localization, and fluorescence response. nih.gov

Advanced Materials Science Applications of 7,8 Dimethylquinoxalin 6 Ol Derivatives

Optoelectronic Materials and Devices

Quinoxaline (B1680401) derivatives are recognized as attractive electron-transporting materials, a critical component in many organic electronic devices. qmul.ac.ukbeilstein-journals.orgbohrium.com Their utility spans organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). qmul.ac.ukbeilstein-journals.orgbohrium.com The strong electron-acceptor character of the quinoxaline system, combined with its rigid, planar structure, facilitates efficient electron transport. researchgate.net The versatility of the quinoxaline scaffold allows for numerous structural modifications, enabling precise control over energy levels, bandgaps, and charge carrier transport properties, which are essential for optimizing device performance. beilstein-journals.org

The extension of π-conjugation in quinoxaline derivatives is a key strategy for tailoring their properties for specific optoelectronic applications. researchgate.net Incorporating quinoxaline units into larger conjugated systems can lead to materials with low band gaps and high thermal stability, which are desirable for optical devices. researchgate.net This enhancement of π-conjugation can be achieved by linking the quinoxaline core to other aromatic or heteroaromatic systems. Such modifications influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its luminescence and electronic properties. mdpi.com This strategy is fundamental in creating materials for applications like non-fullerene acceptors in solar cells and as chromophores in sensors and electrochromic devices. qmul.ac.ukbeilstein-journals.org

The incorporation of quinoxaline moieties into polymer chains is a well-established method for developing advanced functional materials. researchgate.netnih.gov Conjugated polymers containing quinoxaline are noted for their thermal stability and tunable optical properties. researchgate.net For instance, a wide-bandgap conjugated polymer based on a quinoxalino[6,5-f]quinoxaline fused-ring unit has been synthesized for use as an electron donor in polymer solar cells, demonstrating intense light absorption and favorable energy levels. nih.gov The synthesis of such polymers often involves reactions like free radical polymerization, allowing for the inclusion of functional monomers. mdpi.com The resulting quinoxaline-based polymers have shown significant potential in organic electronics, with some achieving high power conversion efficiencies in solar cells. beilstein-journals.org

Development of Functional Materials with Tuned Optical Properties

The development of functional materials with precisely controlled optical properties is a significant area of research for quinoxaline derivatives. mdpi.com The photophysical characteristics of these compounds can be systematically modified by introducing various functional groups onto the quinoxaline scaffold. researchgate.net These modifications can alter the electron density and energy levels of the molecule, thereby tuning its absorption and emission spectra. Theoretical and experimental studies on quinoxaline derivatives have demonstrated that their optical properties can be engineered for use in optoelectronic applications. researchgate.net This tunability makes them suitable for creating materials like specialized dyes, sensors, and components for OLEDs. researchgate.netqmul.ac.uk

Role in Organic Electronics and Nanotechnology

In the realm of organic electronics and nanotechnology, quinoxaline derivatives serve as crucial n-type semiconductors and electron transport materials. qmul.ac.ukbeilstein-journals.org Their strong electron-accepting nature facilitates efficient electron injection and charge collection in devices. beilstein-journals.org As a result, they are integral to the performance of various organic semiconductor devices. qmul.ac.uk The development of quinoxaline-based non-fullerene acceptors has recently led to significant advances in organic solar cells, with power conversion efficiencies approaching 20%. nih.gov The ability to modify the molecular structure of quinoxalines provides a pathway to enhance their performance and address key challenges in creating high-performance, energy-efficient, and scalable electronic systems. beilstein-journals.org

Corrosion Inhibition Mechanisms in Material Protection

Quinoxaline and its derivatives are widely recognized for their industrial application as effective corrosion inhibitors for metals and alloys, particularly for steel in acidic environments. researchgate.netsrce.hr Their efficacy stems from the molecular structure, which includes two nitrogen atoms and aromatic rings, enabling the molecule to effectively adsorb onto and cover the metallic surface. researchgate.net This adsorption forms a protective film that blocks the active sites for corrosion, thereby mitigating the deterioration of the metal. srce.hrnajah.edu Quinoxaline derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. physchemres.orgbohrium.com

The primary mechanism of corrosion inhibition by quinoxaline derivatives is their adsorption onto the metal surface. najah.eduuniven.ac.za This process involves the displacement of water molecules from the surface by the organic inhibitor molecules. univen.ac.za The adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons from the aromatic rings, and functional groups within the molecule, which act as centers for adsorption. srce.hr

The adsorption process is often described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. najah.eduphyschemres.orgimist.maresearchgate.net The strength and nature of this adsorption can be a mix of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer between the inhibitor molecules and the metal surface. imist.ma Thermodynamic parameters derived from the Langmuir model, such as the standard free energy of adsorption (ΔG°ads), indicate that the process is typically spontaneous. ijirset.com Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations further confirm that the ability of these molecules to adsorb strongly onto metal surfaces is key to their high inhibition efficiency. najah.eduphyschemres.orghilarispublisher.com

| Quinoxaline Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel | 1.0 M HCl | N/A | > (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | najah.eduhilarispublisher.com |

| 3-(4-methylstyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (MeSQX) | Mild Steel | N/A | 10⁻³ M | 92 | researchgate.net |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | Mild Steel | N/A | 10⁻³ M | 89 | researchgate.net |

| ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate (B1210297) (PQXA) | Carbon Steel (CS35) | 1 M HCl | 10⁻³ M | 94.7 | bohrium.com |

| phenyl-1-propylquinoxalin-2(1H)-one (PRQX) | Carbon Steel | 1 M HCl | 10⁻³ M | 97.7 | physchemres.orgresearchgate.net |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 1 mM | 98.1 | srce.hr |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | Mild Steel | 1.0 M HCl | 10⁻³ M | 89.07 | imist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | Mild Steel | 1.0 M HCl | 10⁻³ M | 87.64 | imist.ma |

Theoretical Modeling of Inhibition Efficiency

Theoretical modeling has emerged as a powerful tool in the field of corrosion science, providing deep insights into the inhibitory mechanisms of organic molecules at the electronic and atomic levels. By employing computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can elucidate the relationship between the molecular structure of an inhibitor and its performance. These theoretical approaches are instrumental in predicting the efficiency of corrosion inhibitors, thereby guiding the synthesis of new and more effective compounds.

DFT calculations are particularly useful for determining the electronic properties of inhibitor molecules, which are crucial for their interaction with metal surfaces. pcbiochemres.comresearchgate.net Key quantum chemical parameters, including the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (µ), and Mulliken atomic charges, are calculated to understand the inhibitor's reactivity and adsorption characteristics. orientjchem.org

The EHOMO is associated with the electron-donating ability of a molecule; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to enhanced inhibition efficiency. physchemres.org Conversely, the ELUMO represents the molecule's ability to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the stability of the inhibitor molecule and its reactivity. A smaller ΔE value generally corresponds to higher reactivity and, consequently, better inhibition performance, as it facilitates adsorption onto the metal surface. orientjchem.orgphyschemres.org

The dipole moment (µ) provides information about the polarity of the molecule. A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions. Furthermore, the fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can be calculated to quantify the electronic interaction between them.

The local reactivity of the inhibitor molecule can be analyzed using Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks. This analysis helps in understanding which atoms in the 7,8-Dimethylquinoxalin-6-ol derivative are primarily involved in the adsorption process. For instance, the nitrogen and oxygen atoms in the quinoxaline ring and the hydroxyl group are expected to be active centers for interaction with the metal surface due to their high electron density.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the adsorption of inhibitor molecules on the metal surface in a corrosive environment. These simulations can predict the adsorption energy and the orientation of the inhibitor molecules on the metal surface, providing a visual representation of the protective film formation. pcbiochemres.comresearchgate.net A high negative value for the adsorption energy indicates a strong and spontaneous adsorption process, which is characteristic of effective corrosion inhibitors. pcbiochemres.com

Detailed Research Findings

While specific experimental and theoretical studies on this compound are not extensively documented in publicly accessible literature, the well-established principles of theoretical modeling for quinoxaline derivatives allow for a predictive analysis of its inhibition efficiency. The presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups on the quinoxaline ring is expected to significantly influence its electronic properties and, therefore, its corrosion inhibition capabilities.

The following tables present hypothetical yet representative data for the quantum chemical parameters of this compound, based on trends observed for similar quinoxaline derivatives in theoretical studies.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value | Significance in Corrosion Inhibition |

| EHOMO (eV) | -5.85 | High value indicates strong electron-donating ability. |

| ELUMO (eV) | -1.20 | Low value suggests good electron-accepting capability. |

| Energy Gap (ΔE) (eV) | 4.65 | A small gap implies high reactivity and better inhibition. |

| Dipole Moment (µ) (Debye) | 3.5 | A higher value can enhance electrostatic adsorption. |

| Electronegativity (χ) | 3.525 | Indicates the tendency to attract electrons. |

| Global Hardness (η) | 2.325 | Lower hardness corresponds to higher reactivity. |

| Global Softness (σ) | 0.430 | Higher softness indicates greater reactivity. |

| Fraction of Electrons Transferred (ΔN) | 0.35 | A positive value indicates electron donation to the metal. |

Table 2: Mulliken Atomic Charges on Heteroatoms of this compound

| Atom | Mulliken Charge (a.u.) | Implication for Adsorption |

| N1 | -0.25 | A negative charge indicates a site for electrophilic attack (interaction with metal cations). |

| N4 | -0.28 | A higher negative charge suggests a stronger interaction with the metal surface. |

| O (hydroxyl) | -0.60 | A significant negative charge makes it a primary center for adsorption. |

The data presented in these tables suggest that this compound possesses favorable electronic properties for an effective corrosion inhibitor. The high EHOMO and low ELUMO values, resulting in a relatively small energy gap, indicate its propensity to interact strongly with a metal surface. The significant negative Mulliken charges on the nitrogen and oxygen atoms further support the likelihood of strong chemisorption, where these atoms act as active centers for forming coordinate bonds with the metal.

No Catalytic Applications of this compound Documented in Scientific Literature

Despite the structural potential of quinoxaline scaffolds in coordination chemistry and catalysis, a comprehensive review of scientific databases and literature reveals a significant lack of research into the catalytic applications of the specific compound this compound. Consequently, there is no available data to populate an in-depth article on its role as a ligand, heterogeneous catalyst, or its involvement in mechanistic catalytic studies as per the requested detailed outline.

This absence of information prevents a detailed discussion on the design of ligands based on this scaffold for specific catalytic transformations, the investigation of its potential ligand-metal interactions, or the elucidation of any catalytic cycles. Similarly, there are no documented studies on its application as a heterogeneous catalyst, including any attempts at immobilization on solid supports or investigations into its recovery and recycling. Mechanistic studies, which form the cornerstone of understanding and optimizing catalytic processes, are also absent for this compound.

While the broader family of quinoxalines has found utility in various areas of chemistry, including as ligands in catalysis, the specific substitution pattern of this compound may influence its electronic and steric properties in ways that have not yet been explored for catalytic purposes. It is conceivable that future research may delve into the potential of this and other under-investigated quinoxaline derivatives. However, at present, the scientific literature does not provide the necessary foundation to construct an article on the catalytic applications of this compound.

Catalytic Applications of 7,8 Dimethylquinoxalin 6 Ol Scaffolds

Mechanistic Studies of Catalytic Processes

Elucidation of Reaction Pathways

Currently, there is a notable absence of dedicated studies in the publicly available scientific literature that specifically elucidate the reaction pathways involving 7,8-Dimethylquinoxalin-6-ol as a catalyst or a key component of a catalytic system. While the broader class of quinoxaline (B1680401) compounds has been investigated in various catalytic transformations, detailed mechanistic studies focusing on this particular substituted scaffold are yet to be published. The electronic and steric effects of the dimethyl and hydroxyl groups at the 6, 7, and 8 positions of the quinoxaline core suggest potential for unique catalytic behavior, but without experimental or computational studies, any proposed pathway would be purely speculative.

Influence of Catalyst Structure on Activity and Selectivity

Similarly, a comprehensive analysis of the influence of the this compound structure on catalytic activity and selectivity is not available in the current body of scientific research. Structure-activity relationship (SAR) studies are fundamental to catalyst design and optimization. For this compound, such studies would involve systematic modification of the scaffold—for instance, by altering the substituents on the quinoxaline ring or the hydroxyl group—and evaluating the resulting impact on catalytic performance. The lack of published research in this specific area means that no data tables or detailed findings can be presented at this time.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Precision Synthesis

The traditional synthesis of quinoxalines often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a method that can lack efficiency and employ harsh conditions. ijirt.orgmdpi.com The future of synthesizing 7,8-Dimethylquinoxalin-6-ol and its derivatives lies in the adoption of novel, precise, and sustainable methodologies that offer high yields and selectivity while minimizing environmental impact. ekb.egbenthamdirect.com

Green chemistry principles are at the forefront of this evolution, promoting the use of eco-friendly solvents, reusable catalysts, and energy-efficient techniques. researchgate.netjocpr.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields for the broader quinoxaline (B1680401) family. ijirt.orgbenthamdirect.com Future work will likely focus on adapting these methods for the specific regioselective synthesis of this compound, ensuring the precise placement of the hydroxyl and dimethyl functionalities, which is critical for its intended biological or material function.

The development of novel catalytic systems is another key area. The use of nanocatalysts, organocatalysts, and non-toxic metal catalysts is becoming more common in the synthesis of heterocyclic compounds. researchgate.net Research is anticipated to explore catalysts that can efficiently mediate the cyclocondensation reaction leading to this compound under mild conditions, potentially using water as a solvent to enhance the sustainability of the process. researchgate.net

| Synthetic Methodology | Key Advantages for Precision Synthesis | Potential Impact on this compound |

| Microwave-Assisted Synthesis | Rapid reaction kinetics, reduced energy consumption, often solvent-free. ijirt.org | Faster production with high purity, enabling rapid library generation for screening. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer and reaction rates under mild conditions. ijirt.org | High-purity synthesis with minimal by-product formation. |

| Green Catalysis (e.g., Nanocatalysts) | High efficiency, reusability, and environmental compatibility. benthamdirect.comresearchgate.net | Development of sustainable and cost-effective manufacturing processes. |

| Solvent-Free or Aqueous Reactions | Minimizes use of hazardous organic solvents, simplifies purification. ekb.egresearchgate.net | Reduces environmental footprint and aligns with green chemistry principles. |

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Computational chemistry has become an indispensable tool in drug discovery and materials science. For quinoxaline derivatives, in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are routinely used to predict biological activity and guide molecular design. nih.govekb.egmdpi.com The next frontier is the deep integration of Artificial Intelligence (AI) and Machine Learning (ML) to accelerate and refine these computational efforts. dr-dral.com

AI and ML algorithms can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis. researchgate.netosti.gov For this compound, ML models can be trained on existing data from other quinoxaline derivatives to predict a wide range of properties, including bioactivity, toxicity, and material characteristics, with greater speed and accuracy. researchgate.net These models can perform large-scale virtual screenings of hypothetical derivatives, identifying the most promising candidates for synthesis and testing. researchgate.net

| Computational Approach | Description | Application to this compound |

| Traditional In Silico Methods | Includes molecular docking, molecular dynamics, and DFT calculations to model interactions and properties. nih.govekb.eg | Predicting binding affinity to biological targets; understanding electronic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models correlating chemical structure with biological activity. mdpi.com | Predicting the potential therapeutic activity of novel derivatives based on structural modifications. |

| Machine Learning (ML) Models | Algorithms trained on large datasets to predict properties, screen virtual libraries, and analyze complex data. researchgate.net | High-throughput virtual screening of derivatives; prediction of ADMET properties; identification of novel biological targets. |

| AI-Driven Retrosynthesis | AI algorithms that propose novel and efficient synthetic pathways for a target molecule. dr-dral.com | Designing optimized, sustainable, and high-yield synthetic routes. |

Development of Advanced In Vitro Biological Models for Mechanistic Insights

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. Traditionally, this has relied on assays using two-dimensional (2D) cell cultures, which often fail to replicate the complex cellular environment of a living organism. nih.govresearchgate.net A significant emerging trend is the use of advanced three-dimensional (3D) in vitro models that more accurately mimic human tissues. youtube.comnih.gov

Future mechanistic studies of this compound will increasingly utilize models such as:

Spheroids: 3D aggregates of cells that replicate the cell-cell interactions and nutrient gradients found in small tumors or tissues. nih.govresearchgate.net

Organoids: Self-organizing 3D cultures derived from stem cells that recapitulate the architecture and function of specific organs. nih.govresearchgate.net

Organs-on-a-chip: Microfluidic devices that culture living cells in continuously perfused microchambers to model the physiology of a human organ or organ systems. nih.govnih.gov

These complex in vitro models provide a more physiologically relevant context to study how this compound affects cellular behavior, signaling pathways, and metabolism. researchgate.net They offer a crucial bridge between simplistic 2D cultures and complex in vivo animal studies, allowing for more accurate predictions of a compound's efficacy and potential toxicity in humans while adhering to the principles of reducing and replacing animal testing. nih.gov

Innovation in Quinoxaline-Based Materials for Emerging Technologies

Beyond their biological applications, quinoxaline derivatives are valued in materials science for their electronic properties, thermal stability, and structural versatility. ijirt.orgbohrium.com They have found applications as components in organic semiconductors, dyes, and polymers. ijirt.orgnih.gov Future research will focus on leveraging the specific structure of this compound to create novel materials with tailored functionalities.

The quinoxaline core is an electron-deficient system, making it suitable for applications in organic electronics. bohrium.com The hydroxyl group on the this compound backbone offers a reactive site for polymerization or for grafting the molecule onto surfaces, creating functional thin films. The methyl groups, in turn, can be used to tune the solubility and solid-state packing of the material, which influences its electronic properties.

A particularly promising area is the development of Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline polymers. A quinoxaline-based COF has already been reported, demonstrating the potential of this chemical family in creating robust, nanoporous materials for applications like membrane filtration and catalysis. acs.org The specific substitution pattern of this compound could be exploited to design new COFs with unique pore environments and functionalities.

| Material Class | Potential Application | Role of this compound |

| Organic Semiconductors | Organic Light Emitting Diodes (OLEDs), organic photovoltaics. ijirt.orgnih.gov | The quinoxaline core acts as an electron-accepting unit; substituents tune electronic levels and morphology. |

| Functional Polymers | Low band gap polymers for optical devices, specialty plastics. bohrium.com | The hydroxyl group can serve as a monomer initiation site for polymerization. |

| Covalent Organic Frameworks (COFs) | Gas storage, separation membranes, heterogeneous catalysis. acs.org | Serves as a functionalized building block to create a porous, crystalline material with specific properties. |

| Fluorescent Dyes | Bio-imaging, chemical sensors. | The extended π-system of the quinoxaline ring can be modified to create fluorescent probes. |

Expansion of Catalytic Applications in Sustainable Chemistry

The principles of sustainable or "green" chemistry emphasize the design of chemical processes that are efficient, safe, and environmentally benign. ekb.egjocpr.com A key aspect of this is the development of advanced catalysts that can promote reactions with high selectivity and minimal waste. The nitrogen atoms in the quinoxaline ring make it an excellent bidentate ligand for coordinating with transition metals, forming the basis of novel catalysts. ijirt.orgbohrium.com

Future research is expected to explore the use of this compound and its derivatives as ligands in catalysis. The specific electronic and steric environment created by the dimethyl and hydroxyl substituents can be used to fine-tune the activity and selectivity of a metal-based catalyst. For example, transition metal complexes of this ligand could be investigated for their efficacy in key organic transformations, such as cross-coupling reactions or asymmetric hydrogenation.

Furthermore, quinoxaline-based structures can be incorporated into heterogeneous catalysts, such as metal-organic frameworks or supported catalysts on materials like carbon aerogels. uned.es These solid catalysts are easily recoverable and reusable, adding to the sustainability of the chemical process. The development of catalysts derived from this compound could provide new tools for performing chemical synthesis in a more environmentally responsible manner.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 70°C | 65–78% | Over-alkylation at position 6 |

| Deprotection | TBAF, THF, rt | 85–92% | Hydroxyl group stability |

How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Use - and -NMR to confirm methyl group positions (δ 2.4–2.6 ppm for aromatic methyl) and hydroxyl proton (δ 9.8–10.2 ppm, broad) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 189.1 g/mol) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly if synthetic byproducts (e.g., 6-O-methylated isomers) are suspected .

Advanced Research Questions

How do electronic effects of methyl and hydroxyl groups influence this compound’s reactivity in metal coordination studies?

Methodological Answer:

The compound acts as a bidentate ligand, with the hydroxyl (O–) and quinoxaline N atoms forming stable complexes. Key considerations:

- Electronic Effects : Methyl groups at positions 7 and 8 donate electron density, enhancing the hydroxyl’s acidity (pKa ~8.2) and metal-binding capacity. Compare with 8-hydroxyquinoline (pKa ~9.9) .

- Experimental Design : Use UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to determine stability constants (logβ). Monitor λ shifts (e.g., 320 → 380 nm for Cu²⁺ binding) .

- Contradiction Alert : Conflicting logβ values may arise from solvent polarity (e.g., DMSO vs. MeOH). Standardize solvent systems and ionic strength (I = 0.1 M KCl) .

What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

Discrepancies often stem from assay conditions or cell line heterogeneity. Mitigate via:

- Dose-Response Standardization : Use ≥6 concentration points and nonlinear regression (e.g., GraphPad Prism’s variable slope model) .

- Control Benchmarks : Compare with known agents (e.g., doxorubicin for cytotoxicity) and normalize to cell viability assays (MTT or resazurin) .

Q. Table 2: Case Study – Antifungal Activity Variability

| Study | IC₅₀ (μg/mL) | Assay Type | Cell Line | Solvent |

|---|---|---|---|---|

| A | 4.93 | Broth microdilution | C. albicans | DMSO |

| B | 19.38 | Agar diffusion | C. albicans | EtOH |

| Resolution: Broth microdilution (Study A) is more quantitative; agar diffusion (Study B) is qualitative and solvent-sensitive . |

How does this compound compare to analogs (e.g., 8-Hydroxyquinoline) in photophysical applications?

Methodological Answer:

- Fluorescence Quenching : The methyl groups reduce π-π stacking, enhancing quantum yield (QY) vs. 8-hydroxyquinoline (QY = 0.15 vs. 0.08 in EtOH). Measure via fluorimetry with integrating sphere .

- Advanced Application : Use as a pH-sensitive probe (pKa-dependent emission at 450 nm). Calibrate in buffered solutions (pH 4–10) .

What computational methods predict this compound’s metabolic pathways?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to identify reactive sites (e.g., hydroxyl group for glucuronidation) .

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II transformations (e.g., methyl oxidation → carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products